molecular formula C12H18FN5 B11740528 1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine

Cat. No.: B11740528
M. Wt: 251.30 g/mol
InChI Key: MMNVZLODKUUCML-UHFFFAOYSA-N
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Description

1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine is an organic compound that features a pyrazole ring substituted with a fluoroethyl group and a propan-2-yl group

Preparation Methods

The synthesis of 1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the fluoroethyl group: This step may involve nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the propan-2-yl group: This can be done through alkylation reactions using suitable alkylating agents.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.

Chemical Reactions Analysis

1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the fluoroethyl group, using nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: The compound may find applications in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of 1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

1-(2-fluoroethyl)-N-{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

    1-(2-fluoroethyl)-1H-pyrazol-3-yl derivatives: These compounds share the fluoroethyl group but differ in the position of substitution on the pyrazole ring.

    Propan-2-yl substituted pyrazoles: These compounds have the propan-2-yl group but may lack the fluoroethyl group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H18FN5

Molecular Weight

251.30 g/mol

IUPAC Name

1-(2-fluoroethyl)-N-[(1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-4-amine

InChI

InChI=1S/C12H18FN5/c1-10(2)18-8-11(6-16-18)5-14-12-7-15-17(9-12)4-3-13/h6-10,14H,3-5H2,1-2H3

InChI Key

MMNVZLODKUUCML-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNC2=CN(N=C2)CCF

Origin of Product

United States

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